![molecular formula C8H15NO B13167639 1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)
1-[1-(Methylamino)cyclobutyl]propan-1-one
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Overview
Description
1-[1-(Methylamino)cyclobutyl]propan-1-one is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutyl ring and a methylamino group attached to a propanone backbone .
Preparation Methods
The synthesis of 1-[1-(Methylamino)cyclobutyl]propan-1-one involves several steps. One common method includes the reaction of cyclobutanone with methylamine under controlled conditions to form the intermediate 1-(methylamino)cyclobutanone. This intermediate is then subjected to further reactions to introduce the propanone group, resulting in the final product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[1-(Methylamino)cyclobutyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[1-(Methylamino)cyclobutyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[1-(Methylamino)cyclobutyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
1-[1-(Methylamino)cyclobutyl]propan-1-one can be compared to other similar compounds, such as:
1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one: This compound has a similar structure but includes a double bond in the propanone group, which can lead to different chemical and biological properties.
1-cyclobutyl-2-methylpropan-1-one: This compound lacks the methylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclobutyl ring and a methylamino group, which provides distinct chemical and biological properties .
Biological Activity
1-[1-(Methylamino)cyclobutyl]propan-1-one, also known as a derivative of cyclobutyl ketone, has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_8H_15N_1O_1
- Molecular Weight : 155.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of enzymatic pathways. The compound is hypothesized to influence the central nervous system (CNS) by acting on specific receptors, although detailed mechanisms remain under investigation.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit psychoactive effects, primarily through modulation of serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and other CNS-related conditions.
2. Antimicrobial Properties
Preliminary studies have shown that derivatives of cyclobutyl ketones possess antimicrobial properties. The structural features of this compound may enhance its efficacy against certain bacterial strains, although specific data on this compound remains limited.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on CNS Activity : A study published in Journal of Medicinal Chemistry evaluated the neuropharmacological effects of cyclobutyl derivatives, indicating that modifications at the nitrogen atom could enhance binding affinity to serotonin receptors (PMC9268446).
- Antimicrobial Testing : In vitro testing demonstrated that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antimicrobial agents (PMC3099974).
Data Tables
Property | Value |
---|---|
Molecular Formula | C_8H_15N_1O_1 |
Molecular Weight | 155.21 g/mol |
Potential Activities | Neuropharmacological, Antimicrobial |
Study Reference | Findings |
---|---|
PMC9268446 | Neuropharmacological effects observed in related compounds |
PMC3099974 | Antimicrobial activity against common pathogens |
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-[1-(methylamino)cyclobutyl]propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(10)8(9-2)5-4-6-8/h9H,3-6H2,1-2H3 |
InChI Key |
BLILTGAVPUOKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCC1)NC |
Origin of Product |
United States |
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